2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a quinoline ring substituted with a methoxy group and an ethylphenoxy group attached to an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:
Preparation of 8-methoxyquinoline-5-amine: This intermediate can be synthesized by nitration of 8-methoxyquinoline followed by reduction of the nitro group to an amine.
Formation of 2-(4-ethylphenoxy)acetyl chloride: This can be prepared by reacting 4-ethylphenol with chloroacetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves the reaction of 8-methoxyquinoline-5-amine with 2-(4-ethylphenoxy)acetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.
Substitution: The ethyl group on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, potentially affecting gene expression. The methoxy and phenoxy groups may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: Similar structure but with a chlorine atom instead of an ethyl group.
2-(4-ethylphenoxy)-N-(6-methoxyquinolin-5-yl)acetamide: Similar structure but with the methoxy group at a different position on the quinoline ring.
Uniqueness
2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the specific positioning of the ethylphenoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a distinct set of properties that can be leveraged in various scientific applications.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-3-14-6-8-15(9-7-14)25-13-19(23)22-17-10-11-18(24-2)20-16(17)5-4-12-21-20/h4-12H,3,13H2,1-2H3,(H,22,23) |
InChI Key |
OBKBYPIYZVOWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
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